

tert-Butyl 2-bromonicotinate CAS number and structure

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Compound of Interest

Compound Name: *tert-Butyl 2-bromonicotinate*

Cat. No.: *B064581*

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Technical Guide: tert-Butyl 2-bromonicotinate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **tert-butyl 2-bromonicotinate**, a key heterocyclic building block in medicinal chemistry. The document details its chemical properties, a representative synthesis protocol, and its application in the synthesis of more complex molecules, particularly through palladium-catalyzed cross-coupling reactions.

Core Compound Information

Chemical Structure:

Caption: Chemical structure of **tert-Butyl 2-bromonicotinate**.

Physicochemical Properties

The following table summarizes the key physicochemical properties of **tert-butyl 2-bromonicotinate**.

Property	Value	Reference
CAS Number	168629-64-9	[1][2]
Chemical Formula	C ₁₀ H ₁₂ BrNO ₂	[2]
Molecular Weight	258.11 g/mol	[2]
IUPAC Name	tert-butyl 2-bromopyridine-3-carboxylate	[2]
Synonyms	tert-Butyl 2-bromonicotinate, TERT-BUTYL 2-BROMO-3-PYRIDINECARBOXYLATE	[2]
Appearance	White to off-white solid	
Boiling Point	294 °C (Predicted)	[2]
Melting Point	129.4 °C (Predicted)	[2]
Density	1.385 g/cm ³ (Predicted)	[2]
Solubility	Soluble in organic solvents like Dichloromethane, Ethyl Acetate.	
SMILES	<chem>CC(C)(C)OC(=O)c1cccc(Br)n1</chem>	
InChI	InChI=1S/C10H12BrNO2/c1- 10(2,3)15-9(14)7-5-4-6-12- 8(7)11/h4-6H,1-3H3	

Representative Synthesis Protocol

While a specific, peer-reviewed synthesis protocol for **tert-butyl 2-bromonicotinate** is not readily available in the searched literature, a plausible and detailed experimental procedure can be proposed based on established synthetic methodologies for analogous compounds. The following two-step process involves the diazotization and bromination of a commercially available aminonicotinate precursor, followed by esterification.

Step 1: Synthesis of 2-Bromonicotinic Acid from 2-Aminonicotinic Acid

This procedure is adapted from standard Sandmeyer-type reactions for the conversion of an amino group on a pyridine ring to a bromide.

- Reaction Setup:
 - In a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 48% hydrobromic acid (HBr, 60 mL).
 - Cool the flask to 0 °C in an ice-salt bath.
 - Slowly add 2-aminonicotinic acid (13.8 g, 0.1 mol) to the stirred HBr solution, maintaining the temperature below 5 °C.
- Diazotization:
 - Prepare a solution of sodium nitrite (NaNO_2 , 7.6 g, 0.11 mol) in water (20 mL).
 - Add the sodium nitrite solution dropwise to the reaction mixture over a period of 1 hour, ensuring the temperature is maintained between 0 and 5 °C. Vigorous stirring is essential to ensure proper mixing.
 - After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 30 minutes.
- Bromination:
 - In a separate beaker, dissolve copper(I) bromide (CuBr, 15.8 g, 0.11 mol) in 48% HBr (40 mL).
 - Slowly add the cold diazonium salt solution to the CuBr/HBr solution. Nitrogen gas evolution should be observed.
 - After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60 °C for 1 hour to ensure complete decomposition of the diazonium salt.
- Work-up and Isolation:

- Cool the reaction mixture to room temperature. The product, 2-bromonicotinic acid, should precipitate out of the solution.
- Collect the solid by vacuum filtration and wash with cold water.
- Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to yield pure 2-bromonicotinic acid.

Step 2: Esterification of 2-Bromonicotinic Acid to **tert-Butyl 2-bromonicotinate**

This procedure employs a standard method for the formation of a tert-butyl ester from a carboxylic acid.

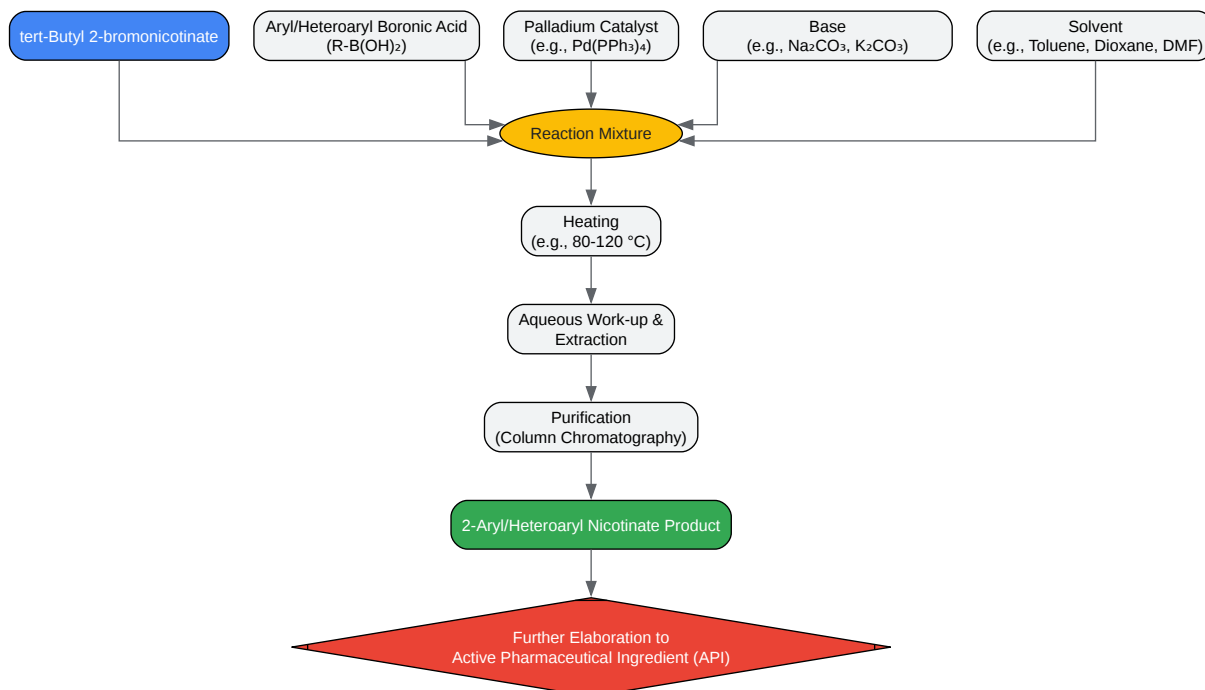
- Reaction Setup:
 - In a 250 mL round-bottom flask, suspend 2-bromonicotinic acid (20.2 g, 0.1 mol) in dichloromethane (DCM, 100 mL).
 - Add 4-(dimethylamino)pyridine (DMAP, 1.22 g, 0.01 mol) to the suspension.
 - Cool the mixture to 0 °C in an ice bath.
- Esterification Reaction:
 - Slowly add di-tert-butyl dicarbonate ((Boc)₂O, 24.0 g, 0.11 mol) to the reaction mixture.
 - Allow the reaction to warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
- Work-up and Purification:
 - Once the reaction is complete, wash the reaction mixture with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and then with brine (50 mL).
 - Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

- Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure **tert-butyl 2-bromonicotinate**.

Application in Drug Development: Suzuki-Miyaura Cross-Coupling

tert-Butyl 2-bromonicotinate is a valuable intermediate in drug discovery, primarily utilized as a substrate in palladium-catalyzed cross-coupling reactions. The bromine atom at the 2-position of the pyridine ring provides a reactive handle for the formation of new carbon-carbon bonds. One of the most prominent applications is the Suzuki-Miyaura coupling reaction, which allows for the introduction of a wide range of aryl and heteroaryl substituents. This reaction is a cornerstone in the synthesis of complex molecules, including many active pharmaceutical ingredients (APIs).

The general workflow for a Suzuki-Miyaura coupling reaction using **tert-butyl 2-bromonicotinate** is depicted below. This reaction is instrumental in building the core scaffolds of numerous targeted therapies.



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Caption: Experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol: Representative Suzuki-Miyaura Coupling

The following is a representative experimental protocol for the Suzuki-Miyaura cross-coupling of **tert-butyl 2-bromonicotinate** with a generic arylboronic acid.

- Reaction Setup:
 - To an oven-dried Schlenk flask, add **tert-butyl 2-bromonicotinate** (258 mg, 1.0 mmol), the desired arylboronic acid (1.2 mmol), and a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) ($\text{Pd}(\text{PPh}_3)_4$, 58 mg, 0.05 mmol).
 - Add a base, for example, potassium carbonate (K_2CO_3 , 276 mg, 2.0 mmol).
 - Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
- Reaction Execution:
 - Add a degassed solvent system, such as a mixture of toluene (8 mL) and water (2 mL), to the flask.
 - Heat the reaction mixture to 90 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
- Work-up and Purification:
 - After the reaction is complete, cool the mixture to room temperature.
 - Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
 - Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
 - Purify the residue by flash column chromatography on silica gel to obtain the desired 2-aryl-nicotinate product.

This protocol provides a general framework, and the specific conditions (catalyst, base, solvent, temperature) may require optimization depending on the specific arylboronic acid used. The resulting 2-substituted nicotinic acid derivatives are valuable precursors for the synthesis of a wide array of biologically active compounds.

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